2-[(E)-({2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-({2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzoic acid derivatives with sulfonamides and acetamides under specific conditions. For example, the reaction may involve the use of sodium hydroxide in water, followed by the addition of hydrochloric acid to precipitate the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are often employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]benzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced forms of the original functional groups.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-[(E)-({2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-({2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar benzene ring structure but different functional groups.
Benzoic Acid Derivatives: Compounds like 2-methylbenzoic acid and 4-hydroxybenzoic acid share structural similarities with 2-[(E)-({2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]benzoic acid.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23N3O6S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[(E)-[[2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H23N3O6S/c1-17-12-13-22(33-2)21(14-17)27(34(31,32)19-9-4-3-5-10-19)16-23(28)26-25-15-18-8-6-7-11-20(18)24(29)30/h3-15H,16H2,1-2H3,(H,26,28)(H,29,30)/b25-15+ |
InChI Key |
AACBBVORPYYWAY-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)N/N=C/C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NN=CC2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.